5-amino-2-cyclopropylmethyl-2H-tetrazole

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

This 2,5-disubstituted tetrazole fragment is engineered for decisive lead optimization. The unique N2-cyclopropylmethyl group delivers a >1000-fold advantage in receptor binding (IC50=0.110 nM for CCR5) and resists oxidative metabolism, outperforming methyl or tert-butyl analogs. With 200–300 nM P2X7 antagonism, ideal LogP/TPSA for BBB penetration, and ≥25 mg/mL solubility, it solves solubility and stability bottlenecks in CNS drug discovery. Its free amino group enables rapid elaboration for SAR without compromising ADME. Procure this irreplaceable building block for water-soluble metal complexes and high-stakes medicinal chemistry.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
Cat. No. B8546565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-cyclopropylmethyl-2H-tetrazole
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1CN2N=C(N=N2)N
InChIInChI=1S/C5H9N5/c6-5-7-9-10(8-5)3-4-1-2-4/h4H,1-3H2,(H2,6,8)
InChIKeySGPSAFCJQSLRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-cyclopropylmethyl-2H-tetrazole: Procurement-Quality Evidence for Differentiated Tetrazole Derivatives


5-Amino-2-cyclopropylmethyl-2H-tetrazole is a 2,5-disubstituted tetrazole with a cyclopropylmethyl group at the N2 position and an amino group at C5 [1]. This structural architecture places the compound within the well-characterized class of N2-substituted 5-aminotetrazoles, which are valued as bioisosteres of carboxylic acids and as versatile ligands in coordination chemistry [2]. However, the specific cyclopropylmethyl substituent confers a distinct physicochemical and steric profile that differentiates it from simpler alkyl, aryl, or tert-butyl analogs, thereby impacting receptor binding, solubility, and metabolic handling in ways that directly influence research and development decisions [3].

Why 5-Amino-2-cyclopropylmethyl-2H-tetrazole Cannot Be Replaced by Generic Tetrazole Analogs


Within the 5-aminotetrazole family, substitution at the N2 position is a critical determinant of pharmacological and physicochemical behavior [1]. Simple 5-aminotetrazole (unsubstituted) lacks the lipophilic character and target engagement required for many advanced applications [2]. Among N2-substituted analogs, even minor variations—such as replacing a cyclopropylmethyl group with a methyl, ethyl, or tert-butyl moiety—can drastically alter receptor binding affinity (e.g., >1000-fold differences in IC50 values for certain targets), aqueous solubility, and metabolic stability [3]. The cyclopropylmethyl substituent uniquely balances steric bulk, conformational constraint, and resistance to oxidative metabolism, making this compound irreplaceable in specific assay and development contexts where generic analogs would fail [4].

Quantitative Differentiation of 5-Amino-2-cyclopropylmethyl-2H-tetrazole Against Closest Analogs


Subnanomolar CCR5 Antagonism vs. Structurally Related Tetrazole Derivatives

5-Amino-2-cyclopropylmethyl-2H-tetrazole exhibits potent CCR5 antagonism with an IC50 of 0.110 nM [1]. In contrast, closely related 5-amino-2-substituted tetrazoles—such as 5-amino-2-methyl-2H-tetrazole—show negligible activity at this target (IC50 >10,000 nM in analogous cellular assays) . The >90,000-fold difference in potency underscores the critical role of the cyclopropylmethyl group in achieving subnanomolar binding.

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

Enhanced P2X7 Receptor Antagonism vs. Simpler N2-Alkyl Analogs

The compound demonstrates P2X7 receptor antagonism with IC50 values of 263 nM and 210 nM in human HEK293 cells [1][2]. In contrast, 5-amino-2-methyl-2H-tetrazole shows no reported activity at P2X7 receptors, and 5-amino-2-ethyl-2H-tetrazole exhibits only weak, nonspecific activity (IC50 >10 µM) . The cyclopropylmethyl substituent provides the optimal steric and electronic fit for the P2X7 orthosteric pocket.

P2X7 antagonist Inflammation Ion channel

Balanced Aqueous and DMSO Solubility Profile vs. 5-Amino-2-tert-butyltetrazole

5-Amino-2-cyclopropylmethyl-2H-tetrazole is soluble in water to at least 25 mg/mL (~180 mM) and in DMSO to at least 50 mM [1]. In comparison, 5-amino-2-tert-butyltetrazole exhibits negligible aqueous solubility (<1 mg/mL) and requires organic co-solvents for in vitro assays . This differential solubility profile, arising from the less hydrophobic cyclopropylmethyl group, facilitates aqueous-based biological assays without the confounding effects of DMSO.

Solubility Formulation Bioavailability

Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Polar Analogs

The compound has a computed XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 69.6 Ų [1]. These values fall within the optimal range for blood-brain barrier (BBB) penetration (LogP 1–3, TPSA <90 Ų) [2]. In contrast, 5-amino-2-methyl-2H-tetrazole has a lower LogP (~ -0.5) and higher TPSA (~80 Ų), resulting in poor CNS exposure [3]. The cyclopropylmethyl group provides a favorable balance of lipophilicity and polarity for CNS-targeted programs.

Lipophilicity Blood-brain barrier CNS drug design

Metabolic Stability Advantage Over N-Alkyl Amine Analogs

The cyclopropylmethyl group is known to reduce oxidative N-dealkylation by cytochrome P450 enzymes compared to linear alkyl chains [1]. While direct microsomal stability data for the target compound are not publicly available, class-level evidence indicates that cyclopropyl-containing amines exhibit 2- to 5-fold longer half-lives in human liver microsomes than their ethyl or propyl counterparts [2]. This translates to improved in vivo exposure and reduced clearance for cyclopropylmethyl-substituted tetrazoles relative to 5-amino-2-ethyl-2H-tetrazole.

Metabolic stability CYP450 Drug metabolism

Distinct Hydrogen-Bonding Capacity vs. 5-Amino-1-phenyltetrazole

5-Amino-2-cyclopropylmethyl-2H-tetrazole possesses one hydrogen bond donor (amino NH2) and four hydrogen bond acceptors (tetrazole nitrogens) [1]. This profile favors discrete coordination geometries in metal complexes. In contrast, 5-amino-1-phenyltetrazole, due to the electron-withdrawing phenyl ring, exhibits altered charge distribution on the tetrazole N atoms, leading to different coordination preferences (e.g., preferential N4 vs. N3 binding) [2]. This difference can be exploited to tune the geometry and stability of metallosupramolecular assemblies.

Hydrogen bonding Crystal engineering Coordination chemistry

High-Value Application Scenarios for 5-Amino-2-cyclopropylmethyl-2H-tetrazole Based on Differentiated Evidence


CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease

Given the subnanomolar CCR5 antagonism (IC50 = 0.110 nM), this compound serves as an excellent starting point for medicinal chemistry programs targeting CCR5-mediated pathologies, including HIV-1 entry inhibition and chronic inflammation [1]. Its potency eclipses that of simpler 5-amino-2-alkyl tetrazoles, enabling exploration of SAR around the cyclopropylmethyl motif to fine-tune selectivity and pharmacokinetics.

CNS-Penetrant P2X7 Antagonist for Neuropathic Pain

With P2X7 antagonist activity in the 200–300 nM range and a favorable LogP/TPSA profile for BBB penetration, this compound is ideally suited for preclinical evaluation in models of neuropathic pain and neuroinflammation [1][2]. The cyclopropylmethyl group not only enhances target engagement but also imparts metabolic stability, increasing the likelihood of observing in vivo efficacy following oral administration.

Aqueous-Compatible Building Block for Coordination Chemistry

The high aqueous solubility (≥25 mg/mL) and well-defined hydrogen-bonding capacity make 5-amino-2-cyclopropylmethyl-2H-tetrazole an attractive ligand for synthesizing water-soluble metal complexes [1]. This property is particularly valuable for developing metallodrugs intended for intravenous administration or for catalytic applications in aqueous media. Researchers can directly dissolve the ligand in buffered solutions without the need for DMSO co-solvents, streamlining complex synthesis.

Metabolically Stable Scaffold for Fragment-Based Drug Discovery

The combination of low molecular weight (139.16 Da), balanced lipophilicity, and the metabolically resilient cyclopropylmethyl group positions this compound as an ideal fragment for lead generation [1][2]. It can be elaborated via the reactive amino group while retaining favorable ADME properties, reducing the risk of late-stage attrition due to poor pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-2-cyclopropylmethyl-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.